Synthesis and characterization of 2-chloro-N-(4-sulfamoylphenyl)acetamide
Synthesis and characterization of 2-chloro-N-(4-sulfamoylphenyl)acetamide
An In-Depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(4-sulfamoylphenyl)acetamide
Authored by: A Senior Application Scientist
Foreword: Bridging Synthesis and Application
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group represents a cornerstone of therapeutic innovation. Its derivatives are integral to a wide array of pharmaceuticals, including diuretics, anticonvulsants, and notably, antimicrobial agents.[1] The compound 2-chloro-N-(4-sulfamoylphenyl)acetamide, a derivative of the foundational antibacterial agent sulfanilamide, serves as a critical intermediate and a subject of study in its own right. The introduction of the chloroacetamide group provides a reactive handle for further molecular elaboration, making it a valuable building block for synthesizing more complex molecules with potential biological activity.[2]
This guide offers a comprehensive, field-proven perspective on the synthesis and rigorous characterization of 2-chloro-N-(4-sulfamoylphenyl)acetamide. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the underlying causality of experimental choices. By integrating detailed protocols with robust analytical validation, this document aims to provide a trustworthy and authoritative resource for the scientific community.
Strategic Synthesis: An N-Acylation Approach
The most direct and efficient pathway to synthesize 2-chloro-N-(4-sulfamoylphenyl)acetamide is through the N-acylation of sulfanilamide (4-aminobenzenesulfonamide) with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amino group of sulfanilamide attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Reaction Mechanism and Rationale
The primary amino group (-NH₂) on the sulfanilamide molecule is a potent nucleophile. The chloroacetyl chloride is a highly reactive acylating agent due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly electrophilic. The reaction proceeds as follows:
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of sulfanilamide's amino group attacks the carbonyl carbon of chloroacetyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base (which can be another molecule of sulfanilamide or a non-nucleophilic base added to the reaction) removes a proton from the newly acylated nitrogen, yielding the final product and a hydrochloride salt.
Controlling the reaction temperature is crucial. The reaction is typically conducted at reduced temperatures (e.g., 258 K or -15°C) to manage its exothermic nature and prevent potential side reactions, such as di-acylation or degradation of the starting materials.[1]
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for 2-chloro-N-(4-sulfamoylphenyl)acetamide.
Detailed Experimental Protocol
This protocol is synthesized from established methodologies and best practices.[1]
Materials and Reagents:
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Sulfanilamide (C₆H₈N₂O₂S)
-
Chloroacetyl chloride (C₂H₂Cl₂O)
-
Tetrahydrofuran (THF), anhydrous
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Ethyl acetate
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Deionized water
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Standard laboratory glassware, magnetic stirrer, and cooling bath.
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert, anhydrous atmosphere, dissolve sulfanilamide (1.00 g, 5.8 mmol) in anhydrous THF (200 ml). Stir the mixture until the majority of the solid has dissolved.
-
Temperature Control: Cool the reaction vessel to 258 K (-15°C) using a suitable cooling bath (e.g., an ice-salt bath). Maintaining this low temperature is critical to control the reaction rate.
-
Reagent Addition: Slowly add a solution of chloroacetyl chloride (0.784 g, 7.0 mmol) in THF dropwise to the stirred sulfanilamide solution. The slow addition prevents a rapid exotherm.
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Reaction Progression: Stir the reaction mixture at 258 K for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation:
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Allow the reaction to warm to room temperature. A precipitate may form (hydrochloride salt of any excess base or side products).
-
Remove the precipitate by filtration.
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Remove the THF solvent from the filtrate in vacuo using a rotary evaporator. This will yield a solid crude product.
-
-
Purification:
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Dissolve the resulting crude solid in a minimal amount of hot ethyl acetate.
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Recrystallize the product by slowly cooling the solution. An alternative is to recrystallize from hot water.[3]
-
Collect the purified white crystalline solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. The expected yield is approximately 70%.[3]
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Comprehensive Characterization and Validation
Confirming the identity, structure, and purity of the synthesized 2-chloro-N-(4-sulfamoylphenyl)acetamide is a multi-faceted process. A combination of physical measurements and spectroscopic analysis provides a self-validating system of characterization.
Overall Characterization Workflow
Caption: Integrated workflow for product characterization.
Physical and Chemical Properties
A summary of the key physical and chemical identifiers for the target compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClN₂O₃S | [4][5] |
| Molecular Weight | 248.69 g/mol | [4][6] |
| Appearance | White solid / crystalline powder | [1][3] |
| Melting Point | 217-222 °C (490-495 K) | [3][4] |
| CAS Number | 14949-01-0 | [4][7] |
Spectroscopic Analysis
2.3.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands are detailed below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H (Amide) | Stretch | 3250 - 3350 | Indicates the secondary amide N-H bond. |
| N-H (Sulfonamide) | Stretch | 3200 - 3300 | Corresponds to the -SO₂NH₂ group. |
| C=O (Amide I) | Stretch | 1660 - 1680 | Strong absorption typical for a secondary amide carbonyl.[8] |
| N-H (Amide II) | Bend | 1540 - 1565 | Characteristic N-H bending vibration coupled with C-N stretching.[8] |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | 1300 - 1350 & 1150 - 1180 | Two strong bands characteristic of the sulfonyl group. |
| C-Cl | Stretch | 785 - 540 | Indicates the presence of the chloroalkyl group.[8] |
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental spectra require acquisition, the expected chemical shifts (δ) can be reliably predicted based on the electronic environment of each nucleus.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Proton(s) | Environment | Predicted δ (ppm) | Multiplicity | Integration |
| -NH- (Amide) | Acylated Amine | ~10.5 | Singlet (s) | 1H |
| Aromatic H | Ortho to -NHCO- | ~7.7 | Doublet (d) | 2H |
| Aromatic H | Ortho to -SO₂NH₂- | ~7.6 | Doublet (d) | 2H |
| -SO₂NH₂ (Sulfonamide) | Sulfonamide | ~7.3 | Singlet (s) | 2H |
| -CH₂-Cl | Alpha to C=O and Cl | ~4.3 | Singlet (s) | 2H |
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Carbon(s) | Environment | Predicted δ (ppm) |
| -C=O | Amide Carbonyl | ~165 |
| Aromatic C | C-NH (ipso) | ~142 |
| Aromatic C | C-SO₂ (ipso) | ~138 |
| Aromatic C | CH (ortho to -NH) | ~128 |
| Aromatic C | CH (ortho to -SO₂) | ~120 |
| -CH₂-Cl | Alpha to C=O and Cl | ~45 |
2.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
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Molecular Ion (M⁺): The expected exact mass is 248.0022 Da.[6] In a low-resolution spectrum, a prominent peak should be observed at m/z 248. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 250 with approximately one-third the intensity of the M⁺ peak is a definitive indicator of a monochlorinated compound.
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Key Fragmentation: Common fragmentation pathways would include the loss of the chloroacetyl group or cleavage of the sulfonamide moiety.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural proof. Studies have confirmed the structure of 2-chloro-N-(4-sulfamoylphenyl)acetamide.[1][3]
Key Crystallographic Data:
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [3] |
| S=O Bond Lengths | 1.432 Å, 1.433 Å | [1] |
| O=S=O Bond Angle | 118.38° | [1] |
| Molecular Interactions | The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, forming a three-dimensional network. | [1][3] |
| Dihedral Angle | The angle between the benzene ring and the amido (-NHCO-) plane is minimal, indicating a relatively planar conformation.[3] | [3] |
Safety and Handling
As a chloroacetamide derivative, this compound should be handled with care. It is classified as a skin and eye irritant and may cause respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Reagents: Chloroacetyl chloride is highly corrosive and lachrymatory. It must be handled with extreme caution in a fume hood.
Conclusion
The synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide via N-acylation of sulfanilamide is a robust and reproducible procedure. This guide provides a comprehensive framework for its successful synthesis, purification, and rigorous characterization. The analytical data, from spectroscopy to crystallography, form a cohesive and self-validating dossier that confirms the molecular identity and purity of the final product. This compound remains a valuable intermediate for the development of novel therapeutic agents, and the methodologies described herein provide a solid foundation for its application in further research and drug discovery endeavors.
References
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Akkurt, M., Yalçın, S. P., Türkmen, H., & Büyükgüngör, O. (2010). 2-Chloro-N-(4-sulfamoylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1596. [Link]
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SpectraBase. (n.d.). 2-chloro-N-[4-({4-[(chloroacetyl)amino]phenyl}sulfanyl)phenyl]acetamide. Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-N-(2-sulfamoylphenyl)acetamide. Retrieved from [Link]
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NIST. (n.d.). Acetamide, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
- Pawar, R. P., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1).
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Neliti. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
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ResearchGate. (2010). 2-Chloro-N-(4-sulfamoylphenyl)acetamide. Retrieved from [Link]
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MDPI. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]
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